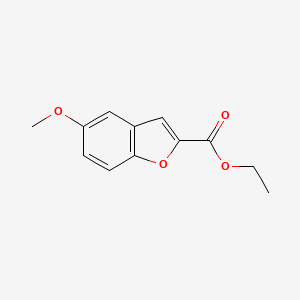

5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-methoxy-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-6-9(14-2)4-5-10(8)16-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCODAOXFYTGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198587 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50551-56-9 | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50551-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050551569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxylic acid, 5-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50551-56-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous biologically active compounds and functional materials.[1] The inherent aromatic and heterocyclic nature of the benzofuran ring system imparts unique physicochemical properties that are leveraged in the design of novel pharmaceuticals. Notably, these scaffolds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, making a robust and well-understood synthetic protocol for its preparation invaluable to researchers in drug discovery and development.

This guide provides a detailed, field-proven methodology for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and mechanistic insights that govern the transformation.

Strategic Approach to Synthesis: A Two-Step, One-Pot Annulation

The synthesis of the target ester is most efficiently achieved through a tandem reaction sequence commencing with the readily available 2-hydroxy-5-methoxybenzaldehyde. This strategy involves an initial O-alkylation with ethyl bromoacetate, followed by an intramolecular cyclization. This approach is advantageous due to the accessibility of the starting materials and the operational simplicity of a one-pot reaction, which enhances overall efficiency by minimizing intermediate isolation steps.

Overall Synthetic Transformation

The synthesis proceeds in two key stages within a single reaction vessel:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a mild base, and the resulting phenoxide undergoes nucleophilic substitution with ethyl bromoacetate to form an ether intermediate.

-

Intramolecular Aldol-Type Condensation/Cyclization: The aldehyde group of the ether intermediate then undergoes an intramolecular reaction, leading to the formation of the benzofuran ring.

The following diagram illustrates the overall workflow for the synthesis.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints for each critical step.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |

| 2-hydroxy-5-methoxybenzaldehyde | 152.15 | 3.0 g | 19.7 | Starting Material |

| Ethyl bromoacetate | 167.00 | 3.3 g (2.2 mL) | 19.8 | Alkylating Agent |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 3.3 g | 23.9 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxybenzaldehyde (3.0 g, 19.7 mmol) and anhydrous potassium carbonate (3.3 g, 23.9 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Cooling: Place the flask in an ice bath and cool the mixture to 0 °C with stirring.

-

Addition of Alkylating Agent: Slowly add ethyl bromoacetate (3.3 g, 19.8 mmol) dropwise to the cooled and stirred suspension over 10-15 minutes. The dropwise addition is crucial to control any potential exotherm.

-

Initial Reaction: Stir the reaction mixture at 0 °C for 30 minutes following the complete addition of ethyl bromoacetate.

-

Cyclization: Remove the ice bath and transfer the flask to a preheated oil bath at 60 °C. Stir the reaction mixture at this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 12 hours, cool the reaction mixture to room temperature. Pour the contents of the flask into a beaker containing approximately 200 mL of ice water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual DMF and inorganic salts.

-

Drying: Dry the collected solid in a vacuum oven at a temperature not exceeding 50 °C.

-

Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.

Mechanistic Insights: The Chemistry Behind the Synthesis

The formation of this compound from 2-hydroxy-5-methoxybenzaldehyde and ethyl bromoacetate proceeds through a well-established reaction pathway.

-

Formation of the Phenoxide: Anhydrous potassium carbonate acts as a base, deprotonating the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to form a nucleophilic phenoxide ion.

-

O-Alkylation: The phenoxide ion then attacks the electrophilic carbon of ethyl bromoacetate in a Williamson ether synthesis, displacing the bromide ion and forming an intermediate ether.

-

Intramolecular Cyclization: The reaction is then driven to completion by an intramolecular cyclization. The methylene group alpha to both the ester carbonyl and the ether oxygen is sufficiently acidic to be deprotonated by the base (or another suitable base in the reaction mixture). The resulting carbanion attacks the aldehyde carbonyl, forming an alkoxide intermediate.

-

Dehydration: This intermediate then undergoes dehydration to form the stable aromatic benzofuran ring system.

The following diagram provides a visual representation of the reaction mechanism.

Caption: Mechanism for the formation of the target ester.

Alternative Synthetic Route: The Perkin Rearrangement

An alternative and historically significant method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement.[3][4] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base.[3] For the synthesis of 5-Methoxybenzofuran-2-carboxylic acid, this would entail the initial preparation of the corresponding 3-bromo-6-methoxycoumarin.

The Perkin rearrangement can be expedited using microwave-assisted heating, significantly reducing reaction times from hours to minutes.[3] While this method first yields the carboxylic acid, which then requires a subsequent esterification step to obtain the target ethyl ester, it is a powerful alternative, especially when the corresponding coumarin is readily accessible. The esterification of the resulting carboxylic acid can be achieved through a Fischer esterification, reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.[5]

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₄[6][7] |

| Molecular Weight | 220.22 g/mol [6][7] |

| Appearance | Off-white to light yellow solid |

| CAS Number | 50551-56-9[6] |

Spectroscopic data from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy should be acquired and compared with literature values to confirm the structure. The NIST Chemistry WebBook is a reliable source for reference spectra for this compound.

Conclusion

The synthesis of this compound is a critical process for researchers in the fields of medicinal chemistry and drug development. The one-pot method from 2-hydroxy-5-methoxybenzaldehyde presented in this guide offers an efficient, reliable, and scalable route to this valuable intermediate. A thorough understanding of the experimental protocol and the underlying reaction mechanism is paramount for successful and reproducible synthesis. The alternative Perkin rearrangement route also provides a viable pathway, highlighting the versatility of synthetic strategies available for accessing this important benzofuran derivative.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perkin rearrangement - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scbt.com [scbt.com]

- 7. This compound [cymitquimica.com]

An In-depth Technical Guide to 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9)

A Keystone Building Block for Advanced Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of 5-Methoxybenzofuran-2-carboxylic acid, ethyl ester (CAS 50551-56-9), a pivotal intermediate in organic synthesis and medicinal chemistry. The benzofuran scaffold is a cornerstone in the development of a wide array of therapeutic agents, and this particular derivative offers a strategic combination of functional groups for the construction of complex, biologically active molecules. This document details the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective utilization.

Introduction: The Significance of the Benzofuran Moiety

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural rigidity and electron-rich nature of the benzofuran ring system allow for specific interactions with various biological targets. The title compound, this compound, serves as a valuable building block, with its methoxy and ethyl ester functionalities providing avenues for further chemical modification and diversification. These features make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs, as well as agents targeting the central nervous system.

Synthesis and Mechanism

The most common and efficient synthesis of this compound proceeds via a tandem reaction involving the O-alkylation of a substituted salicylaldehyde followed by an intramolecular condensation. The primary starting materials are 2-hydroxy-5-methoxybenzaldehyde and an ethyl haloacetate, typically ethyl bromoacetate.

The reaction mechanism commences with the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde by a weak base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate in an SN2 reaction, resulting in the formation of an ether intermediate. The subsequent and crucial step is an intramolecular aldol-type condensation. The base abstracts a proton from the α-carbon of the ester group, generating an enolate. This enolate then attacks the carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring. The final step is a dehydration reaction, which eliminates a molecule of water to yield the stable aromatic benzofuran ring system.

Caption: Synthesis pathway of Ethyl 5-methoxybenzofuran-2-carboxylate.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of this compound:

-

Reaction Setup: To a solution of 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 equivalents).

-

Addition of Reagents: Stir the mixture at room temperature and add ethyl bromoacetate (1 equivalent) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Physicochemical and Spectroscopic Characterization

A thorough characterization of this compound is essential for its use in further synthetic applications.

| Property | Value |

| CAS Number | 50551-56-9 |

| Molecular Formula | C₁₂H₁₂O₄ |

| Molecular Weight | 220.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 74-76 °C |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.20 (s, 1H, furan-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 160.1, 156.2, 148.5, 145.8, 123.6, 115.4, 112.9, 111.8, 103.2, 61.3, 55.9, 14.5.

Infrared (IR) Spectroscopy:

The IR spectrum of an ester is characterized by a strong C=O stretching vibration. For this compound, this peak is typically observed around 1720-1740 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 220, corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the reactivity of the ethyl ester group, which can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, and the potential for electrophilic substitution on the benzofuran ring.

One notable application is in the synthesis of Vilazodone, an antidepressant medication. The benzofuran core of Vilazodone is derived from a substituted benzofuran intermediate, highlighting the importance of compounds like this compound in accessing complex drug scaffolds.

Caption: Applications of Ethyl 5-methoxybenzofuran-2-carboxylate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (based on related compounds):

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed and specific safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its straightforward synthesis, combined with the strategic placement of reactive functional groups, allows for the efficient construction of complex molecular architectures. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering researchers to leverage this key intermediate in their drug discovery and development endeavors.

The Multifaceted Biological Activities of 5-Methoxybenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Significance of Methoxy Substitution

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a "privileged structure" in the field of medicinal chemistry. Its derivatives are known for a wide array of pharmacological activities, making them attractive candidates for the development of new drugs.[1][2] The introduction of a methoxy group at the 5-position of the benzofuran ring has been shown to be a critical determinant of the biological activity of these compounds, often enhancing their therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of 5-methoxybenzofuran derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for professionals in drug discovery and development by offering in-depth scientific insights, detailed experimental protocols, and visualizations of key molecular interactions.

Anticancer Potential: Targeting the Engines of Cell Proliferation

A significant body of research has highlighted the potent anticancer activities of 5-methoxybenzofuran derivatives against a variety of human cancer cell lines.[5][6][7] Their mechanisms of action are multifaceted and often involve the disruption of fundamental cellular processes required for cancer cell growth and survival.[1]

Mechanism of Action: Inhibition of Tubulin Polymerization

Several potent 5-methoxybenzofuran derivatives exert their anticancer effects by targeting microtubule dynamics.[3] Microtubules, essential components of the cytoskeleton, play a pivotal role in cell division through the formation of the mitotic spindle. By inhibiting the polymerization of tubulin, the protein subunit of microtubules, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of programmed cell death (apoptosis).[3] For instance, certain derivatives have demonstrated tubulin polymerization inhibition with IC₅₀ values comparable to the well-known inhibitor combretastatin A-4.[3]

Caption: Simplified signaling pathway of 5-methoxybenzofuran derivatives targeting tubulin polymerization.

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative activity of 5-methoxybenzofuran derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay provides a quantitative measure of cell viability. The table below summarizes the cytotoxic activity of selected 5-methoxybenzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine | SQ20B (Head and Neck) | 0.46 | [6][8] |

| 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan | L1210, FM3A, Molt/4, CEM | 0.065, 0.059, 0.048, 0.078 | [4] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2 | Significant Activity | [5] |

| 5-methoxybenzofuran-3-yl-1,3-benzoxazole derivative | A549, MCF-7, A375, HT-29 | Varies by derivative | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a 5-methoxybenzofuran derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., A549, HeLa, HCT-116)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]

-

Compound Treatment: The following day, treat the cells with various concentrations of the 5-methoxybenzofuran derivative. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[3]

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-methoxybenzofuran have demonstrated notable antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as yeasts.[10][11][12] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents.

Structure-Activity Relationship

Studies on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown that the introduction of halogen and aminoalkyl groups can significantly influence their antimicrobial properties.[10][11] The specific nature and position of these substituents on the benzofuran core are crucial for their activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a 5-methoxybenzofuran derivative against various microorganisms.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)

-

Resazurin solution (for viability indication)

Procedure:

-

Serial Dilution: Prepare serial twofold dilutions of the 5-methoxybenzofuran derivative in the appropriate broth directly in the 96-well plates.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by adding a viability indicator like resazurin.

Anti-inflammatory Properties: Modulating Key Signaling Pathways

5-Methoxybenzofuran derivatives have also been investigated for their anti-inflammatory effects.[13][14] Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. The ability of these compounds to modulate inflammatory pathways highlights their therapeutic potential.

Mechanism of Action: Downregulation of MAPK and NF-κB Signaling

Certain 5-methoxybenzofuran derivatives have been shown to exert their anti-inflammatory effects by downregulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[13][14] These pathways are crucial for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[14][15] By inhibiting the phosphorylation of key proteins in these pathways, 5-methoxybenzofuran derivatives can effectively reduce the inflammatory response.[14]

Caption: Inhibition of inflammatory pathways by 5-methoxybenzofuran derivatives.

Experimental Protocol: Measurement of Nitric Oxide Production in Macrophages

Objective: To assess the anti-inflammatory activity of a 5-methoxybenzofuran derivative by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line[13]

-

Complete cell culture medium

-

24-well plates

-

Lipopolysaccharide (LPS)

-

5-methoxybenzofuran derivative stock solution (in DMSO)

-

Griess reagent

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in 24-well plates until they reach 80-90% confluency.

-

Treatment: Pre-treat the cells with various concentrations of the 5-methoxybenzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS and a group with LPS only.[13]

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-only group.

Conclusion and Future Directions

5-Methoxybenzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive lead compounds for drug discovery and development. The presence and position of the methoxy group, along with other substitutions on the benzofuran ring, are critical for their bioactivity, offering ample opportunities for medicinal chemists to design and synthesize novel derivatives with enhanced efficacy and selectivity.[4][6] Further research, including in vivo studies and detailed toxicological profiling, is warranted to fully elucidate the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ptfarm.pl [ptfarm.pl]

- 12. researchgate.net [researchgate.net]

- 13. 2-(4-Hydroxyphenyl)-5-(3-Hydroxypropenyl)-7-Methoxybenzofuran, a Novel Ailanthoidol Derivative, Exerts Anti-Inflammatory Effect through Downregulation of Mitogen-Activated Protein Kinase in Lipopolysaccharide-Treated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

Abstract

The benzofuran scaffold, a heterocyclic motif comprising a fused benzene and furan ring, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active natural products and synthetic compounds has established it as a "privileged structure," conferring favorable pharmacological properties.[3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, exploring the synthesis, physicochemical properties, and diverse therapeutic applications of benzofuran derivatives. We will delve into the intricate structure-activity relationships (SAR) that govern their efficacy as anticancer and antimicrobial agents, elucidate key mechanisms of action through critical signaling pathways, and present field-proven experimental protocols.

The Benzofuran Core: Structure and Physicochemical Properties

First synthesized in 1870, the benzofuran ring is an aromatic heterocyclic compound.[4] Its structure, a fusion of a benzene ring with a furan ring, provides a rigid, planar scaffold that is amenable to a wide range of chemical modifications.[1] This structural rigidity can be advantageous for specific receptor binding.

Core Structure of Benzofuran

dot graph Benzofuran_Core { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; G [label=""]; H [label=""]; O [label="O"];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; E -- G [len=1.5]; G -- H [len=1.5]; H -- O [len=1.5]; O -- F [len=1.5];

node [shape=none, fontcolor="#202124"]; posA [pos="0,1.5!", label="1"]; posB [pos="-1.3,0.75!", label="2"]; posC [pos="-1.3,-0.75!", label="3"]; posD [pos="0,-1.5!", label="4"]; posE [pos="1.3,-0.75!", label="5"]; posF [pos="1.3,0.75!", label="6"]; posG [pos="2.6,-0.75!", label="7"]; posH [pos="2.6,0.75!", label="8"];

} Caption: General chemical structure of the benzofuran nucleus.

Physicochemically, benzofuran is a colorless, oily liquid with a characteristic aromatic odor.[5][6] The lipophilic nature of the benzofuran ring contributes to the high lipid solubility of many of its derivatives, which can enhance their ability to cross biological membranes and influence their pharmacokinetic profiles.[7]

Table 1: Physicochemical Properties of Benzofuran

| Property | Value | Reference |

| Molecular Formula | C₈H₆O | [5] |

| Molecular Weight | 118.13 g/mol | [5] |

| Boiling Point | 174 °C (345 °F) | [5] |

| Melting Point | < -18 °C (-0.4 °F) | [5] |

| logP (Octanol/Water) | 2.67 | [5] |

| Appearance | Clear, oily yellow liquid | [5] |

The Significance of Benzofuran in Drug Discovery

The benzofuran scaffold is a recurring motif in numerous natural products and synthetic molecules, demonstrating a vast spectrum of pharmacological activities.[2][8] This versatility has made it an attractive starting point for the design of novel therapeutic agents.[9] Its derivatives have shown promise in treating a wide range of conditions, including cancer, microbial infections, neurodegenerative diseases, and cardiovascular disorders.[1][10]

The broad utility of this scaffold stems from several key factors:

-

Synthetic Tractability : The benzofuran core can be synthesized and functionalized through a variety of reliable and high-yielding chemical reactions.[4][11]

-

Structural Versatility : The benzene and furan rings offer multiple positions for substitution, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity.[12]

-

Biological Activity : The inherent structure of benzofuran is associated with a wide array of biological activities, including but not limited to:

Clinically approved drugs incorporating the benzofuran scaffold, such as the antiarrhythmic agent Amiodarone and the gout medication Benzbromarone , underscore its therapeutic relevance.[4][16]

Synthetic Strategies for Benzofuran Derivatives

The construction of the benzofuran nucleus is a well-explored area of organic synthesis, with numerous methodologies developed to afford substituted derivatives efficiently. Modern strategies often employ transition-metal catalysis to achieve high yields and functional group tolerance.[2][11]

Key Synthetic Methodologies

-

Palladium- and Copper-Catalyzed Synthesis : These are among the most powerful tools for constructing benzofurans. A common approach is the Sonogashira cross-coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization.[4][11] This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the benzofuran ring.

-

Copper-Catalyzed Reactions : Copper catalysis offers a cost-effective alternative, often involving the coupling of phenols with alkynes followed by cyclization.[2] One-pot syntheses reacting salicylaldehydes, amines, and alkynes in the presence of a copper catalyst have also been reported as an efficient strategy.[4][11]

-

Intramolecular Cyclizations : Various intramolecular cyclization strategies starting from appropriately substituted phenols or other aromatic precursors are widely used to construct the furan ring.

General Synthetic Workflow

Experimental Protocol: General Palladium-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of 2-substituted benzofurans via a Sonogashira coupling followed by cyclization.

Materials:

-

o-Iodophenol

-

Terminal alkyne

-

(PPh₃)PdCl₂ (Palladium catalyst)

-

Copper(I) iodide (CuI, co-catalyst)

-

Triethylamine (Et₃N, base and solvent)

-

Anhydrous solvent (e.g., DMF or THF)

Procedure:

-

Reactant Preparation : To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol (1.0 eq.), (PPh₃)PdCl₂ (0.02 eq.), and CuI (0.04 eq.).

-

Solvent and Base Addition : Add anhydrous triethylamine and the chosen solvent.

-

Alkyne Addition : Add the terminal alkyne (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction : Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired benzofuran derivative.[4]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzofuran derivatives is vast, with significant research focused on their anticancer and antimicrobial activities.[8][14]

Anticancer Activity

Benzofuran derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines.[2][10] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and epigenetic enzymes like lysine-specific demethylase 1 (LSD1).[7][17]

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Position 2 Substitution : The introduction of aryl groups, heterocyclic rings, or chalcone moieties at the C-2 position is often crucial for cytotoxic activity.[2][10]

-

Position 5 Substitution : The presence of hydroxyl, halogen, or amino groups at the C-5 position can significantly influence antibacterial activity, and by extension, can be explored for anticancer effects.[8]

-

Halogenation : The position of halogen atoms on the benzofuran ring or on substituted groups is a critical determinant of biological activity.[10]

-

Hybrid Molecules : Hybrid molecules that combine the benzofuran scaffold with other pharmacologically active motifs (e.g., chalcone, triazole, piperazine) have emerged as potent cytotoxic agents.[10]

Table 2: Selected Benzofuran Derivatives with Anticancer Activity

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Benzofuran-Chalcone Hybrid 1a | MCF-7 (Breast) | 1.2 | Tubulin Polymerization Inhibition | [2] |

| Benzofuran-Triazole 4a | A549 (Lung) | 2.5 | Not specified | [2] |

| Compound 17i (LSD1 Inhibitor) | H460 (Lung) | 2.06 | LSD1 Inhibition | [18] |

| Compound 17i (LSD1 Inhibitor) | MCF-7 (Breast) | 2.90 | LSD1 Inhibition | [18] |

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[14] Benzofuran derivatives have shown significant promise as antibacterial and antifungal agents.[3][19] They have demonstrated high potency against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans.[14][19]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

Inhibitory activity against Gram-negative bacteria has been shown to be higher than against Gram-positive bacteria for certain series of derivatives.[14]

-

Introduction of thiazolyl-pyrazoline moieties can lead to excellent activity against Gram-negative bacteria.[14]

-

The presence of chloro groups on the phenyl ring of chalcone-linked benzofurans can maximize antifungal potential.[20]

Mechanism of Action: Modulating Key Signaling Pathways

Understanding the molecular mechanisms by which benzofuran compounds exert their effects is crucial for rational drug design.[2] In cancer, many benzofuran derivatives have been found to modulate critical signaling pathways that control cell growth, proliferation, and survival.

One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis (programmed cell death). Certain benzofuran derivatives have been identified as inhibitors of key kinases within this pathway.[7]

PI3K/Akt/mTOR Pathway Inhibition by Benzofurans

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly productive framework in the quest for novel therapeutic agents.[2] Its synthetic accessibility and the diverse pharmacological activities of its derivatives make it a "privileged" core for drug discovery.[3][4] The extensive research into the structure-activity relationships of benzofuran compounds has provided invaluable insights for medicinal chemists, guiding the design of next-generation drug candidates with enhanced potency and selectivity.[1][13]

Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the use of computational tools to rationally design benzofuran derivatives with optimized pharmacokinetic and pharmacodynamic properties. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 13. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. atlantis-press.com [atlantis-press.com]

- 16. bepls.com [bepls.com]

- 17. benchchem.com [benchchem.com]

- 18. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Introduction: The Benzofuran Scaffold as a Privileged Structure in Drug Discovery

References

- 1. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic effects of 2-arylbenzofuran phytoestrogens on human cancer cells: modulation by adrenal and gonadal steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents [mdpi.com]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources of Benzofuran Compounds: From Biosynthesis to Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Benzofuran and its derivatives represent a cornerstone in natural product chemistry and drug discovery, exhibiting a vast array of pharmacological activities. This in-depth technical guide provides a comprehensive exploration of the natural origins of benzofuran compounds, delving into their diverse biosynthetic pathways across various biological taxa. We will meticulously detail the established methodologies for the extraction, isolation, and purification of these valuable compounds from their natural matrices. Furthermore, this guide will offer a practical, step-by-step approach to the analytical techniques essential for their structural elucidation and quantification, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Through a synthesis of theoretical principles and field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge and practical tools necessary to navigate the rich and complex world of naturally occurring benzofurans.

Introduction: The Significance of Benzofuran Scaffolds in Nature and Medicine

The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a privileged structure in medicinal chemistry.[1] This assertion is strongly supported by its widespread occurrence in a multitude of biologically active natural products.[1] These natural benzofurans have been isolated from a diverse range of sources, including higher plants, fungi, and marine organisms, showcasing nature's remarkable ability to synthesize complex and potent molecules.[2]

The interest in these compounds is not merely academic; many natural benzofuran derivatives have demonstrated significant therapeutic potential, exhibiting anti-tumor, antibacterial, anti-oxidative, and anti-viral activities.[1] For instance, psoralen, a furocoumarin (a class of benzofuran derivatives), is a well-known photosensitizer used in the treatment of skin diseases like psoriasis.[1] The broad spectrum of biological activities associated with the benzofuran nucleus has made it a focal point for drug discovery and development programs worldwide.[1] Understanding the natural sources and biosynthesis of these compounds is the first crucial step in harnessing their therapeutic potential. This guide will provide a structured journey from the biological origins of benzofurans to their isolation and detailed chemical characterization.

Natural Occurrence and Biosynthesis of Benzofuran Compounds

Benzofuran compounds are ubiquitously distributed in the plant kingdom, with a notable prevalence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] They are also found as metabolites in fungi and have been isolated from various marine organisms. The structural diversity of natural benzofurans is vast, ranging from simple substituted benzofurans to complex polycyclic structures like furocoumarins and benzofuran neolignans.

Furocoumarins: A Prominent Class of Plant-Derived Benzofurans

Furocoumarins, characterized by a furan ring fused to a coumarin (benzopyran-2-one) nucleus, are among the most studied natural benzofurans. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor. A key intermediate in this pathway is umbelliferone (7-hydroxycoumarin), which is derived from the shikimate pathway.[4] The formation of the furan ring then proceeds via the mevalonate pathway, involving the prenylation of umbelliferone.[5]

The regioselectivity of this prenylation step dictates the final structure of the furocoumarin. Prenylation at the C6 position of umbelliferone leads to the formation of linear furocoumarins, such as psoralen. Conversely, prenylation at the C8 position results in the formation of angular furocoumarins, like angelicin.[4] The cyclization of the prenyl group to form the furan ring is catalyzed by specific cytochrome P450 monooxygenases, such as psoralen synthase and angelicin synthase.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. scielo.br [scielo.br]

- 5. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Enduring Scaffold: A Technical Guide to the Structure-Activity Relationships of Substituted Benzofurans in Modern Drug Discovery

For decades, the benzofuran scaffold has stood as a "privileged structure" in the landscape of medicinal chemistry.[1][2][3] This bicyclic heterocycle, formed by the fusion of a benzene and a furan ring, is a cornerstone in a vast array of natural products and synthetic compounds, exhibiting a remarkable spectrum of pharmacological activities.[4][5][6][7] Its structural rigidity, coupled with the electronic properties of the oxygen heteroatom, provides an ideal framework for molecular recognition by various biological targets. This guide offers an in-depth exploration of the structure-activity relationships (SAR) of substituted benzofurans, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how modifications to this core structure influence therapeutic potential across diverse disease areas.

I. The Benzofuran Core: A Playground for Medicinal Chemists

The versatility of the benzofuran nucleus lies in its susceptibility to substitution at multiple positions, primarily C2, C3, C5, and C6. Each position offers a unique vector for modifying the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric bulk—thereby fine-tuning its interaction with biological targets. The strategic placement of various functional groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic profile.

II. Anticancer Activity: Targeting the Malignant Phenotype

Benzofuran derivatives have emerged as a significant class of compounds with potent anticancer activities, targeting various hallmarks of cancer.[3][4][8][9][10][11] Their mechanisms of action are diverse, ranging from the inhibition of critical cell cycle enzymes to the induction of programmed cell death (apoptosis).[9][12]

Key SAR Insights for Anticancer Benzofurans:

-

Substitution at C2 and C3: The C2 and C3 positions of the benzofuran ring are pivotal for anticancer activity. Earlier SAR studies highlighted that ester or heterocyclic ring substitutions at the C-2 position were crucial for the cytotoxic activity of the compounds.[10] For instance, 2-benzoylbenzofuran derivatives have shown significant potency, particularly against breast cancer cell lines.[13] The presence of a 3-aroyl group has also been identified as a key feature for potent tubulin polymerization inhibitors.

-

The Role of the Benzene Ring: Substitutions on the fused benzene ring also play a critical role. Methoxy and hydroxyl groups are frequently found in highly active natural and synthetic benzofurans. For example, the presence of methoxy groups at the ortho and para positions of a phenyl ketone substituent at C2 was found to be the most potent anti-tumor benzofuran derivative in one study.[14]

-

Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly enhance cytotoxic properties, often due to increased hydrophobicity and altered electronic character.[10][15] Halogen substitution on an N-phenyl ring attached to the benzofuran is considered beneficial.[10] Specifically, placing a halogen at the para position of the N-phenyl ring has been associated with maximal activity.[10]

-

Hybrid Molecules: A promising strategy in the development of potent anticancer agents involves the creation of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties like pyrazoline, thiazole, and imidazole.[10] This approach can lead to compounds with dual mechanisms of action or improved target engagement.

Quantitative Assessment of Anticancer Activity

The in vitro cytotoxicity of benzofuran derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.[9][12]

| Compound Class | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Benzofuran-based LSD1 Inhibitor (17i) | H460 (Lung) | 2.06 ± 0.27 | Specific heterocyclic substitution at C2 | [16] |

| Amino 2-(trimethoxybenzoyl)-benzofuran (10h) | L1210 (Leukemia) | 0.016 | Amino group at C5, methoxy at C6 | [8] |

| 2-Benzoylbenzofuran (11e) | MCF-7 (Breast) | Not specified, but potent | Specific substitution on the benzoyl moiety | [13] |

| Brominated Benzofuran (1c) | K562 (Leukemia) | Significant activity | Bromine on a methyl group | [6] |

| Benzofuran-piperazine hybrid (16) | A549 (Lung) | 0.12 | Piperazine moiety and keto-substituent | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[9]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value is determined from the dose-response curve.

Diagram of a General Experimental Workflow for Anticancer Evaluation

Caption: A generalized workflow for the evaluation of anticancer benzofuran derivatives.

III. Antimicrobial Activity: Combating Infectious Agents

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents. Benzofuran derivatives have demonstrated significant potential as antibacterial and antifungal agents.[1][2][18]

Key SAR Insights for Antimicrobial Benzofurans:

-

Substitution and Activity Spectrum: The nature and position of substituents on the benzofuran scaffold influence the spectrum of antimicrobial activity. For instance, some derivatives show greater activity against Gram-negative bacteria, while others are more effective against Gram-positive strains.[1]

-

Hydrophobicity: Increased hydrophobicity often correlates with enhanced antibacterial activity. The introduction of hydrophobic groups, such as halogens, can improve the ability of the compound to penetrate bacterial cell membranes.[19]

-

Hybrid Scaffolds: The combination of benzofuran with other heterocyclic moieties like pyrazoline and thiazole is a recurring theme for potent antimicrobial activity.[14] The 1-(thiazol-2-yl)pyrazoline derivative of benzofuran, for example, has shown excellent activity against Gram-negative bacteria.[14]

-

Specific Substituent Effects: Hydroxyl groups at the C3 and C4 positions have been associated with good antibacterial activity, whereas a hydroxyl group at C2 did not impart an increase in activity.[1] Electron-withdrawing groups in the ortho position of the benzofuran ring and the para position of an aryl ring tend to increase potency.[1]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[20]

| Compound Class | Microorganism | MIC (µg/mL) | Key Structural Features | Reference |

| Aza-benzofuran (1) | S. aureus | 12.5 | Aza-benzofuran scaffold | [21] |

| Aza-benzofuran (1) | S. typhimurium | 12.5 | Aza-benzofuran scaffold | [21] |

| Oxa-benzofuran (6) | P. italicum | 12.5 | Oxa-benzofuran scaffold | [21] |

| Benzofuran-3-carbohydrazide derivative (4) | M. tuberculosis H37Rv | 2 | Carbohydrazide at C3 | [1] |

| Hydrophobic benzofuran analog | S. aureus (MRSA) | 0.39-3.12 | Aryl substituent at C3 via methanone linker | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).[20]

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, and benzofuran derivatives have shown promise as anti-inflammatory agents.[5] A primary mechanism of action for many of these compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[21]

Key SAR Insights for Anti-inflammatory Benzofurans:

-

Unsaturation: The presence of a double bond between C2 and C3 can confer superior anti-inflammatory activity compared to a single bond.[21]

-

Hydroxyurea Moiety: Benzofuran derivatives containing hydroxyurea fragments at the C3 position have been shown to exhibit anti-inflammatory activity, likely through the inhibition of leukotriene synthesis.[14]

-

Fluorination: The introduction of fluorine atoms can enhance the biological effects of benzofuran derivatives, including their anti-inflammatory properties.[22]

-

Hybridization with Piperazine: Certain benzofuran-piperazine hybrids have demonstrated potent inhibitory effects on NO generation.[17]

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is often evaluated by measuring their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

| Compound ID | IC50 for NO Inhibition (µM) | Key Structural Features | Reference |

| Aza-benzofuran (1) | 17.31 | Double bond between C2 and C3 | [21] |

| Aza-benzofuran (3) | 16.5 | Double bond at C2 and C11 | [21] |

| Benzofuran-piperazine hybrid (16) | 5.28 | Keto-substituent and piperazine moiety | [17] |

| Fluorinated benzofuran (1) | 2.4 (for NO) | Difluorine, bromine, and ester groups | [22][23][24] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of the benzofuran derivatives.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: The plate is incubated for a specified period (e.g., 24 hours).

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.

Diagram of the NF-κB Signaling Pathway in Inflammation

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway leading to NO production.

V. Neuroprotective Activity: Guarding Against Neurological Insults

Benzofuran derivatives are also being explored for their potential in treating neurodegenerative diseases.[11][25] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate pathways involved in neuronal cell death.[25]

Key SAR Insights for Neuroprotective Benzofurans:

-

Substitutions on the Phenyl Ring: In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides, a methyl group at the R2 position of the phenyl ring conferred the most potent neuroprotective action against NMDA-induced excitotoxicity.[25] A hydroxyl group at the R3 position also showed marked anti-excitotoxic effects.[25]

-

Antioxidant Moieties: The incorporation of groups with known antioxidant activity can enhance the neuroprotective potential of the benzofuran scaffold.

-

Inhibition of β-amyloid Aggregation: Some benzofuran-based compounds have demonstrated the ability to inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[25]

Experimental Protocol: Neuroprotection Against NMDA-Induced Excitotoxicity

-

Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.

-

Compound Treatment: The cultured neurons are treated with the benzofuran derivatives.

-

NMDA-Induced Excitotoxicity: Neuronal cell death is induced by exposing the cells to N-methyl-D-aspartate (NMDA).[25]

-

Cell Viability Assessment: Cell viability is measured using an appropriate assay, such as the MTT assay, to determine the protective effect of the compounds.[25]

VI. Conclusion and Future Perspectives

The benzofuran scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of new derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties. Future research will likely focus on the development of multi-target benzofuran derivatives that can address the complex, multifactorial nature of diseases like cancer and neurodegenerative disorders. The strategic application of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the translation of promising benzofuran-based compounds from the laboratory to the clinic.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. mdpi.com [mdpi.com]

- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzofuran: an emerging scaffold for antimicrobial agents | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jopcr.com [jopcr.com]

- 21. mdpi.com [mdpi.com]

- 22. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]

- 25. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the 5-Methoxybenzofuran Scaffold

An In-depth Technical Guide to the Theoretical Study of 5-Methoxybenzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzofuran nucleus is a privileged heterocyclic system that forms the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1][2] These derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][3] Within this chemical class, the strategic placement of a methoxy group at the C-5 position of the benzofuran ring has been shown to be a critical determinant of biological efficacy. This substitution can enhance binding affinity to target proteins and favorably modulate the molecule's pharmacokinetic profile. For instance, studies have highlighted that the presence of a methoxy substituent at C-5 can lead to a significant enhancement in the antiproliferative activity of certain benzofuran derivatives.[4] This guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate 5-methoxybenzofuran derivatives, offering a powerful lens through which to understand their structure, reactivity, and therapeutic potential.

Part 1: Unveiling Molecular Architecture and Electronic Landscape

Theoretical studies provide foundational insights into the intrinsic properties of a molecule, which govern its behavior and interactions. For 5-methoxybenzofuran derivatives, computational chemistry serves as an in silico microscope, revealing details inaccessible through experimental means alone.

Geometry Optimization and Structural Stability

The first step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to its atomic coordinates. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose, offering a favorable balance between accuracy and computational cost.[5] Functionals like B3LYP, paired with basis sets such as 6-311G(d,p), are commonly employed to accurately predict geometric parameters.[6][7]

The resulting optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles. For 5-methoxybenzofuran derivatives, a key parameter is the dihedral angle between the benzofuran ring system and any substituents, as this influences the overall planarity and steric profile of the molecule, which are critical for receptor binding.[5]

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic properties of a molecule are dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs).

-

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density indicate sites susceptible to electrophilic attack.

-

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[5][7] These calculations help researchers predict the most likely sites for metabolic transformation or chemical reaction.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It provides an intuitive guide to a molecule's charge distribution and is invaluable for understanding intermolecular interactions.

-

Red Regions (Negative Potential): Indicate areas rich in electrons, such as those around electronegative atoms (e.g., oxygen). These regions are prone to electrophilic attack and are often involved in hydrogen bond acceptance.

-

Blue Regions (Positive Potential): Indicate areas of electron deficiency, typically around hydrogen atoms attached to electronegative atoms. These regions are susceptible to nucleophilic attack and act as hydrogen bond donors.[7]

For 5-methoxybenzofuran derivatives, the MEP map can pinpoint the key pharmacophoric features responsible for binding to a biological target, such as the hydrogen-bonding capacity of the methoxy group's oxygen atom.

Part 2: Application in Rational Drug Design

Theoretical studies are not merely academic exercises; they are indispensable tools in modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents.[8][9]

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[9][10] This method is instrumental in identifying potential drug candidates by simulating the interaction between a 5-methoxybenzofuran derivative and its biological target.

The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity.[8][11] Lower binding energy scores generally indicate a more stable and favorable interaction.[11] For example, docking studies have been used to evaluate 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization, a key target in cancer therapy.[12] These studies can reveal crucial binding modes and specific interactions, such as hydrogen bonds or hydrophobic contacts, that are essential for the compound's biological activity.

Caption: A typical workflow for drug discovery incorporating molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure of a compound and its biological activity.[5] By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of 5-methoxybenzofuran derivatives, a predictive model can be developed.

This model can then be used to:

-

Predict the activity of newly designed, unsynthesized compounds.

-

Identify the key molecular features that contribute positively or negatively to the desired biological effect.

-

Optimize lead compounds to enhance their potency and selectivity.

DFT-calculated descriptors, such as HOMO-LUMO energies and dipole moments, often serve as valuable parameters in building robust QSAR models.[5]

Part 3: A Practical Guide to Theoretical Protocols

This section provides a generalized, step-by-step protocol for conducting a theoretical analysis of a 5-methoxybenzofuran derivative using DFT.

Protocol: DFT Analysis of a 5-Methoxybenzofuran Derivative

Objective: To determine the optimized geometry, electronic properties, and electrostatic potential of a novel 5-methoxybenzofuran derivative.

Methodology:

-

Structure Preparation:

-

Geometry Optimization:

-

Causality: This step is crucial to find the lowest energy, most stable conformation of the molecule, which is the most representative structure for subsequent property calculations.

-